"4-bromo-1H-imidazole-5-sulfonyl chloride" properties
"4-bromo-1H-imidazole-5-sulfonyl chloride" properties
Title: 4-Bromo-1H-imidazole-5-sulfonyl Chloride: A Technical Guide to Synthesis, Properties, and Applications
Abstract: As a Senior Application Scientist, I frequently encounter the challenge of designing robust synthetic routes for highly functionalized heterocycles. 4-Bromo-1H-imidazole-5-sulfonyl chloride (CAS: 99903-04-5) represents a premier bifunctional building block in medicinal chemistry. It offers two orthogonal sites for diversification: a highly reactive sulfonyl chloride for the synthesis of sulfonamides, and a brominated C4 position primed for palladium-catalyzed cross-coupling. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and self-validating experimental protocols to ensure high-fidelity results in drug development workflows.
Physicochemical Properties & Quantitative Data
Understanding the baseline properties of 4-bromo-1H-imidazole-5-sulfonyl chloride is critical for predicting its behavior in solution and optimizing isolation techniques. Due to annular tautomerism, this compound is often interchangeably referred to as 5-bromo-1H-imidazole-4-sulfonyl chloride[1].
| Property | Value |
| Chemical Name | 4-Bromo-1H-imidazole-5-sulfonyl chloride |
| CAS Number | 99903-04-5[2] |
| Molecular Formula | C3H2BrClN2O2S[3] |
| Molecular Weight | 245.48 g/mol |
| SMILES | O=S(=O)(Cl)C=1NC=NC1Br[4] |
| InChI Key | UEQKJPPYEUGWQS-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Storage Conditions | +4 °C, moisture-sensitive (store under Argon)[4] |
Mechanistic Insights into Synthesis
The synthesis of imidazole sulfonyl chlorides presents a unique mechanistic challenge. The basic nitrogen atoms of the imidazole ring readily protonate in the presence of strong acids (such as chlorosulfonic acid), generating an imidazolium cation. This intermediate strongly deactivates the aromatic system toward electrophilic aromatic substitution (EAS).
Consequently, direct chlorosulfonation often requires excessively harsh conditions that can lead to decomposition or debromination. To circumvent this, a two-step approach is favored:
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Sulfonation: 4-Bromo-1H-imidazole is first converted to 4-bromo-1H-imidazole-5-sulfonic acid using oleum (fuming sulfuric acid). The sulfonic acid is stable and can be isolated.
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Chlorination: The sulfonic acid is then treated with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3). Mechanistically, PCl5 acts as the aggressive chlorinating agent, converting the sulfonic acid to the sulfonyl chloride, while POCl3 serves as a polar, aprotic solvent that modulates the reaction temperature and maintains homogeneity.
Alternatively, modern continuous-flow methodologies utilize the Sandmeyer reaction, where 5-amino-4-bromoimidazole is diazotized and reacted with sulfur dioxide (or DABSO) and copper(I) chloride to yield the sulfonyl chloride[5][6].
Synthetic workflow and downstream diversification of 4-bromo-1H-imidazole-5-sulfonyl chloride.
Applications in Drug Discovery
Sulfonamides are privileged structures in medicinal chemistry, frequently serving as zinc-binding groups in carbonic anhydrase inhibitors or as hydrogen-bond donors/acceptors in kinase inhibitors. The historical precedent for utilizing this specific scaffold traces back to the synthesis of potential anticancer agents, specifically 4-nitro- and 4-amino-5-imidazole sulfones, which demonstrated early utility in oncology research[7][8].
By reacting 4-bromo-1H-imidazole-5-sulfonyl chloride with various amines, researchers can rapidly generate libraries of [9]. The retained bromine atom at the C4 position is strategically invaluable; it allows for subsequent late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), enabling the fine-tuning of pharmacokinetic properties without disrupting the sulfonamide pharmacophore.
Experimental Protocols: A Self-Validating System
To ensure high reproducibility, the following protocols are designed with built-in validation checkpoints. Causality is emphasized so that operators understand why a step is performed, rather than just how.
Protocol 1: Synthesis of 4-Bromo-1H-imidazole-5-sulfonyl chloride from Sulfonic Acid Objective: Convert the stable sulfonic acid precursor to the reactive sulfonyl chloride.
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Reagent Preparation: Suspend 4-bromo-1H-imidazole-5-sulfonic acid (1.0 eq) in anhydrous POCl3 (5.0 volumes). Causality: POCl3 acts as a solvent that prevents the localized overheating that would occur if PCl5 were used neat.
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Chlorination: Slowly add PCl5 (1.2 eq) portion-wise at 0 °C under an argon atmosphere. Causality: The reaction is exothermic. Portion-wise addition controls the release of HCl gas and prevents thermal degradation of the imidazole ring.
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Heating: Gradually warm the mixture to 80 °C and reflux for 3 hours. Validation Checkpoint 1: Monitor by TLC (aliquot quenched in dry MeOH to form the methyl sulfonate; eluent: 7:3 Hexane/EtOAc). The disappearance of the baseline sulfonic acid spot indicates reaction completion.
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Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3. Carefully pour the resulting viscous oil onto vigorously stirred crushed ice. Causality: Crushed ice maintains the temperature near 0 °C during the highly exothermic hydrolysis of residual phosphorus chlorides, preventing the hydrolysis of the target sulfonyl chloride back to the sulfonic acid.
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Extraction & Isolation: Extract the aqueous slurry with cold dichloromethane (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Validation Checkpoint 2: Perform IR spectroscopy on the crude solid. The presence of strong asymmetric and symmetric S=O stretching bands at ~1370 cm⁻¹ and ~1170 cm⁻¹ validates the formation of the sulfonyl chloride.
Protocol 2: Derivatization to 5(4)-Bromoimidazole-4(5)-sulfonamide Objective: Generate a stable sulfonamide for biological screening[9].
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Amidation: Dissolve 4-bromo-1H-imidazole-5-sulfonyl chloride (1.0 eq) in anhydrous THF at 0 °C. Add an excess of aqueous ammonia (28%, 5.0 eq) dropwise. Causality: Excess ammonia serves a dual purpose: it acts as the nucleophile to form the sulfonamide and as a base to neutralize the HCl byproduct, preventing the protonation of the imidazole nitrogen which could precipitate the starting material.
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Reaction Maturation: Stir for 2 hours at room temperature.
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Workup: Evaporate the THF. Adjust the aqueous layer to pH 7 using 1M HCl, which typically precipitates the sulfonamide product. Filter and wash with cold water. Validation Checkpoint 3: Analyze via LC-MS. The observation of the [M+H]⁺ isotope pattern at m/z 226 and 228 (1:1 ratio due to ⁷⁹Br and ⁸¹Br) definitively confirms the successful integration of the sulfonamide group while retaining the bromine atom.
Handling, Stability, and Storage
As with most heteroaryl sulfonyl chlorides, 4-bromo-1H-imidazole-5-sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by ambient moisture. Hydrolysis yields the inert sulfonic acid and HCl gas.
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Storage: Must be stored at +4 °C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen)[4].
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Handling: Weigh out and manipulate the compound in a glovebox or under a stream of dry nitrogen. Avoid prolonged exposure to humid air.
References
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Bennett, L. L., & Baker, H. T. (1957). "Synthesis of Potential Anticancer Agents. IV. 4-Nitro- and 4-Amino-5-imidazole Sulfones." Journal of the American Chemical Society, 79(9), 2188–2191. URL:[Link]
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Organic Chemistry Portal. "Sulfonyl chloride synthesis by chlorosulfonation." URL:[Link]
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Molaid. "5-bromo-1H-imidazole-4-sulfonyl chloride - CAS 99903-04-5." Chemical Database. URL: [Link]
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